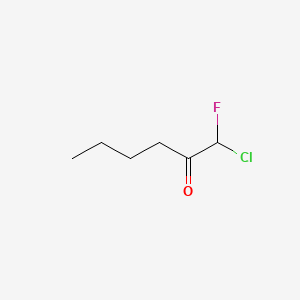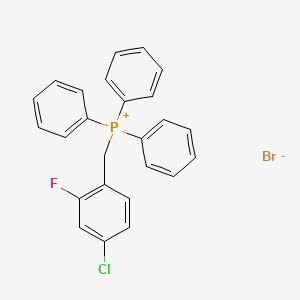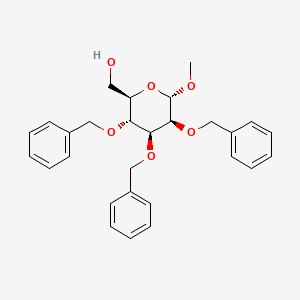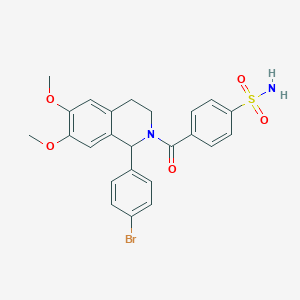
2-(4-Fluoro-3-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, 4-fluoro-3-nitrobenzene can be reduced to 4-fluoro-3-aminobenzene, which is then subjected to a nucleophilic substitution reaction with methanol to introduce the methoxy group. The resulting intermediate can be further reduced to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for efficiency and yield. Catalysts and solvents are selected to facilitate the reactions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: 2-(4-Fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)ethanol: Lacks the methoxy group, leading to different chemical properties.
2-(3-Methoxyphenyl)ethanol: The position of the methoxy group is different, which can influence its reactivity.
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)ethanol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
PQUHXDUALMOQKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


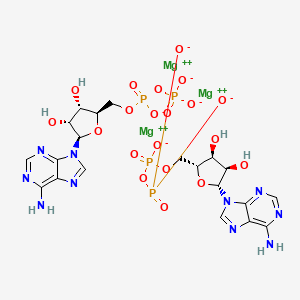
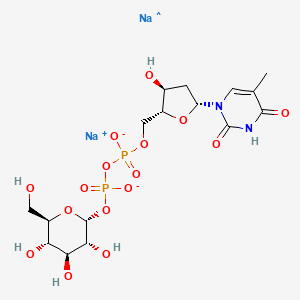
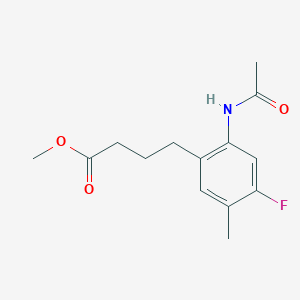
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
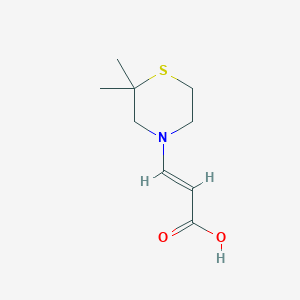
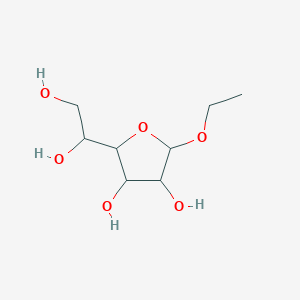
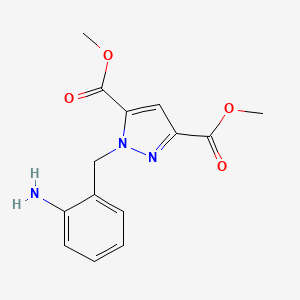
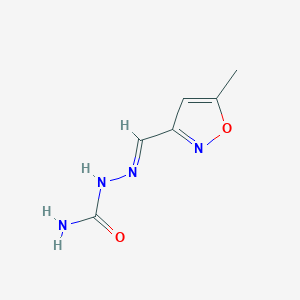
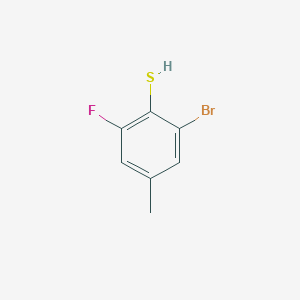
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
